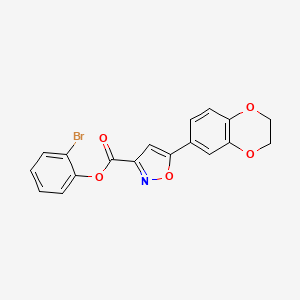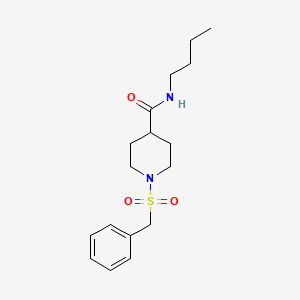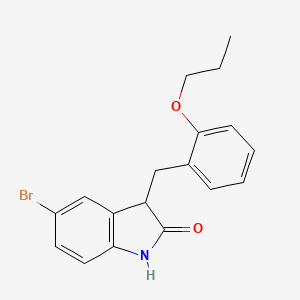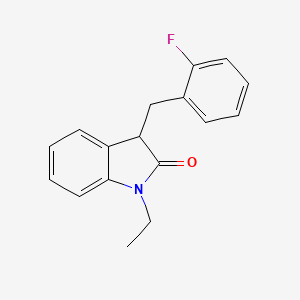![molecular formula C24H27ClN2O3 B11352124 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11352124.png)
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound’s unique arrangement makes it an interesting candidate for further exploration.
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide: is a complex organic molecule with a benzofuran core. Let’s break it down:
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may not be readily available, similar benzofuran derivatives can be synthesized using various methods, such as cyclization reactions or multistep syntheses.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this specific compound is scarce. research in related areas may provide insights into scalable synthesis.
Chemical Reactions Analysis
Reactivity: Given its benzofuran core, this compound likely undergoes various reactions, including
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations. For example
Major Products: These reactions could yield various derivatives, such as substituted benzofurans or amides.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Exploring its interactions with biological macromolecules (enzymes, receptors).
Medicine: Assessing its pharmacological properties (e.g., antiviral, anticancer).
Industry: Evaluating its use in materials science or as a precursor for drug development.
Mechanism of Action
- Unfortunately, specific details regarding its mechanism of action are not readily available. understanding its interactions with cellular targets (receptors, enzymes) would be crucial.
Comparison with Similar Compounds
Similar Compounds: While direct analogs may be limited, other benzofuran-based molecules (e.g., pharmaceuticals, natural products) could serve as points of comparison.
Uniqueness: Highlight its distinct features, such as the chlorophenyl-morpholine-ethyl motif.
Remember that this compound’s full potential awaits further research and exploration
Properties
Molecular Formula |
C24H27ClN2O3 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H27ClN2O3/c1-15-12-16(2)22-17(3)23(30-21(22)13-15)24(28)26-14-20(27-8-10-29-11-9-27)18-6-4-5-7-19(18)25/h4-7,12-13,20H,8-11,14H2,1-3H3,(H,26,28) |
InChI Key |
HXDCYEOGBYVMPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NCC(C3=CC=CC=C3Cl)N4CCOCC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11352043.png)
![2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11352060.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide](/img/structure/B11352064.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B11352073.png)
![3-[4-(cyclopentyloxy)benzyl]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11352079.png)
![N-(2,3-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11352082.png)
![3-nitro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11352084.png)



![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11352112.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-(2-methylpropoxy)benzamide](/img/structure/B11352126.png)
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole](/img/structure/B11352133.png)
